6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Description
6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a purinoimidazole-dione derivative characterized by a fused bicyclic core structure with distinct substituents: a 4-ethylphenyl group at position 6, a methyl group at position 4, and a pentyl chain at position 2.
Properties
IUPAC Name |
6-(4-ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-4-6-7-12-26-19(27)17-18(23(3)21(26)28)22-20-24(13-14-25(17)20)16-10-8-15(5-2)9-11-16/h8-11H,4-7,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOAMVBYPPSQIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)CC)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the core structure . The reaction conditions often include the use of organic solvents such as toluene and catalysts like imidazole under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring and imidazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Purinoimidazole-dione Family
The following compounds share the purinoimidazole-dione core but differ in substituents, which critically influence their physicochemical and biological properties:
Key Structural and Functional Differences:
- Substituent Effects on Binding : The target compound’s pentyl chain at C2 may enhance membrane permeability compared to shorter alkyl chains (e.g., methyl or ethyl in –5). However, bulky groups like bromophenyl () or ethoxyphenyl () could improve target selectivity by occupying hydrophobic pockets in enzymes .
- Biological Implications : Hydroxyethyl or fluorophenyl substituents () are associated with improved solubility and pharmacokinetics, whereas bromophenyl groups () may enhance halogen bonding in enzyme active sites .
Comparison with Non-Purinoimidazole-dione Scaffolds
- Indolin-2,3-dione Derivatives (): These compounds exhibit low σ1 receptor affinity but high σ2 selectivity due to their planar carbonyl-rich structure. In contrast, purinoimidazole-diones like the target compound may favor σ1 interactions due to their bicyclic rigidity and alkyl substituents .
- Seleno-hydantoin Palladium Complexes (): The seleno group in Hid-Se enhances metal-binding capacity, a feature absent in the target compound. This highlights the trade-off between redox activity (selenium) and metabolic stability (alkyl chains in the target) .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s indoline-2,3-dione derivatives, involving condensation of hydrazides with diketones under acidic conditions. However, the pentyl chain may require specialized alkylation steps .
- Therapeutic Potential: Structural alignment with ZINC170624334 () suggests possible PARP inhibition, but experimental validation is needed. The bromophenyl analog () demonstrates the importance of halogen substituents in enhancing binding energy.
- Limitations : Lack of experimental data on the target compound’s solubility, stability, or toxicity necessitates caution in extrapolating results from analogs.
Biological Activity
The compound 6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a derivative of imidazole that has garnered attention due to its potential biological activities. Imidazole and its derivatives are known for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, summarizing relevant findings from diverse sources.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione demonstrate effective inhibition against various bacterial strains.
| Compound | Zone of Inhibition (mm) | Tested Against |
|---|---|---|
| 5a | 15 | E. coli |
| 5b | 11 | P. aeruginosa |
| 5c | 20 | B. subtilis |
| 5d | 11 | B. megaterium |
| 5e | 10 | A. niger |
These results suggest that derivatives with similar structures may possess comparable antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Recent studies have highlighted the potential anticancer properties of imidazole derivatives. For example, certain imidazole complexes have shown activity against breast cancer cells by interacting with apoptotic pathways involving BCL-2 proteins . The mechanisms often involve the induction of apoptosis in cancer cells, making these compounds promising candidates for further development.
Anti-inflammatory Effects
Imidazole derivatives are also noted for their anti-inflammatory properties. Compounds in this class can inhibit the production of pro-inflammatory cytokines and enzymes, which are critical in the progression of inflammatory diseases . This activity underscores the therapeutic potential of 6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione in treating conditions characterized by excessive inflammation.
Case Studies
Several research articles have documented the synthesis and evaluation of various imidazole derivatives. For instance:
- Antimicrobial Evaluation : A study synthesized several imidazole derivatives and tested them against common bacterial strains using standard diffusion methods. The most potent compounds displayed zones of inhibition comparable to established antibiotics .
- Anticancer Research : Another investigation focused on the anticancer activity of metal complexes derived from imidazoles. These complexes exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
